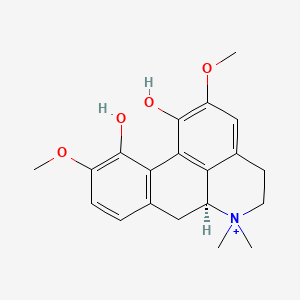

Magnoflorine

准备方法

合成路线和反应条件: 马格诺林可以通过一系列酶促步骤合成。 它是从 (S)-延胡索碱代谢而来,(S)-延胡索碱是众多苄基异喹啉生物碱结构亚类的关键中间体 。合成路线包括:

- 将 (S)-延胡索碱通过 (S)-延胡索碱合酶/CYP80G2 转化为 (S)-小檗碱。

- 用 (S)-小檗碱-N-甲基转移酶将 (S)-小檗碱甲基化为 (S)-马格诺林 .

工业生产方法: 马格诺林的工业生产通常涉及从植物来源中提取。例如,马格诺林可以从小檗属植物的根中分离出来。 使用逆流分配色谱 (CPC) 。 另一种方法是用甲醇从粉碎的植物根部进行加压液体提取 .

化学反应分析

反应类型: 马格诺林经历各种化学反应,包括:

氧化: 马格诺林可以被氧化形成不同的衍生物。

还原: 还原反应可以改变马格诺林中存在的官能团。

取代: 取代反应可以在甲氧基和羟基上发生.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 卤素和烷基化剂等试剂用于取代反应.

主要产物: 这些反应形成的主要产物包括马格诺林的各种氧化、还原和取代衍生物 .

科学研究应用

Pharmacological Properties

Magnoflorine has been extensively studied for its pharmacological effects, which include:

- Anti-Diabetic Activity : Research indicates that this compound can lower blood glucose levels and improve metabolic parameters in diabetic models. It has been shown to enhance insulin sensitivity and reduce oxidative stress associated with diabetes .

- Anti-Inflammatory Effects : this compound exhibits potent anti-inflammatory properties by inhibiting key signaling pathways such as MAPK and NF-κB. It has demonstrated efficacy in reducing cytokine expression in various inflammatory conditions, including acute lung injury and peri-implant osteolysis .

- Neuroprotective Effects : Studies have highlighted this compound's potential in treating neurological disorders. It has been observed to reduce cerebral infarct volume and improve neurological function in ischemic stroke models by mitigating oxidative stress and promoting autophagy .

- Anti-Cancer Potential : this compound has been investigated for its role in enhancing the effects of chemotherapeutic agents like doxorubicin in breast cancer cells. It promotes apoptosis and inhibits cancer cell migration and invasion through various signaling pathways .

Anti-Diabetic Effects

A study conducted on diabetic rats demonstrated that treatment with this compound significantly decreased fasting blood glucose levels and improved lipid profiles. The mechanism involved the modulation of metabolic pathways that enhance insulin sensitivity and reduce hyperglycemia-induced oxidative stress .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 250 ± 15 | 150 ± 10 |

| Total Cholesterol (mg/dL) | 200 ± 20 | 120 ± 15 |

| Triglycerides (mg/dL) | 180 ± 15 | 100 ± 10 |

Anti-Inflammatory Mechanism

In a model of acute lung injury induced by lipopolysaccharide, this compound treatment led to a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The study elucidated that this compound inhibits the activation of NF-κB signaling pathways, thus mitigating inflammation .

| Cytokine Level (pg/mL) | Control Group | This compound Group |

|---|---|---|

| TNF-α | 300 ± 25 | 150 ± 20 |

| IL-6 | 250 ± 30 | 100 ± 15 |

Neuroprotective Effects in Ischemia

In a rat model of middle cerebral artery occlusion (MCAO), this compound administration resulted in significant improvements in neurological scores and reductions in cerebral infarct size. The treatment also reduced markers of oxidative stress, indicating its protective role against neuronal damage during ischemic events .

| Neurological Score | Control Group | This compound Group |

|---|---|---|

| Score (0-18) | 10 ± 2 | 16 ± 1 |

作用机制

马格诺林通过各种分子靶点和途径发挥作用:

抗炎: 抑制 NF-κB 途径,减少炎症.

抗焦虑: 作为 β2-肾上腺素受体的激动剂.

抗真菌: 通过增加核酸泄漏和减少麦角固醇含量破坏真菌细胞膜.

抗癌: 诱导癌细胞凋亡并抑制细胞周期进程.

相似化合物的比较

马格诺林与其他类似化合物如小檗碱、黄连碱和盐酸小檗碱进行比较:

总之,马格诺林是一种多功能化合物,在各种科学和工业应用中具有巨大潜力。其独特的化学性质和多样的药理活性使其成为正在进行研究的宝贵对象。

生物活性

Magnoflorine, a natural alkaloid primarily found in various plant species, has garnered attention for its diverse biological activities. This article synthesizes recent research findings on the pharmacological effects of this compound, highlighting its antioxidant, antidiabetic, anticancer, and neuroprotective properties.

Overview of this compound

This compound is an isoquinoline alkaloid that exhibits a range of biological effects. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound's ability to cross the blood-brain barrier further enhances its significance in treating central nervous system conditions.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It demonstrates a strong capacity to scavenge free radicals, comparable to well-known antioxidants like Trolox and BHT. In a study measuring the DPPH· scavenging effect, this compound exhibited an IC50 value that was lower than that of BHT, suggesting its potential as a natural antioxidant in food and pharmaceutical applications .

Antidiabetic Effects

This compound has shown promising results in managing diabetes by inhibiting key metabolic enzymes linked to glucose metabolism. It effectively inhibits α-glycosidase and has been demonstrated to have a Ki value of 5.99 nM against this enzyme. Such inhibition can lead to reduced postprandial blood glucose levels, making it a candidate for diabetes management .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including ovarian cancer cells resistant to cisplatin. Mechanistically, this compound modulates autophagy and apoptosis pathways by decreasing the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic markers such as Bax and cleaved caspase-3 .

Case Study: Ovarian Cancer

In a study focusing on ovarian cancer (OC), this compound treatment resulted in a significant increase in apoptotic cell populations and decreased protective autophagy markers. This suggests that this compound could enhance the sensitivity of OC cells to chemotherapy agents like cisplatin .

Neuroprotective Effects

This compound's neuroprotective properties have been validated in models of cerebral ischemia. In rodent studies, it reduced infarct volume and improved neurological outcomes following induced ischemic events. The compound was found to decrease oxidative stress markers while enhancing levels of protective antioxidants such as glutathione (GSH) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability when administered orally. In animal studies, it reached peak plasma concentrations within approximately 0.54 hours post-administration with a half-life of around 5.68 hours . This profile supports its potential for therapeutic use.

Summary Table: Biological Activities of this compound

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Antioxidant | Free radical scavenging | Comparable to Trolox |

| Antidiabetic | Inhibition of α-glycosidase | Ki = 5.99 nM |

| Anticancer | Induces apoptosis; modulates autophagy | Effective against cisplatin-resistant cells |

| Neuroprotective | Reduces oxidative stress; enhances GSH levels | Improved outcomes in ischemia models |

属性

IUPAC Name |

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRXAIKMLINXQY-ZDUSSCGKSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943972 | |

| Record name | Magnoflorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2141-09-5 | |

| Record name | (+)-Magnoflorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2141-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnoflorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnoflorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNOFLORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI8K6962K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。